(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Description
Properties
CAS No. |
1246242-22-7 |
|---|---|
Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
(2S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8?,9-,10?/m0/s1 |
InChI Key |
NLPRAJRHRHZCQQ-KYHHOPLUSA-N |
SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |
Isomeric SMILES |
C1CC2[C@@H](CC1N2)C3=CN=C(C=C3)Cl |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Curtius Rearrangement for Amine Installation
The synthesis begins with cyclohex-3-enecarboxylic acid, which undergoes Curtius rearrangement to install the bridgehead nitrogen atom. Reaction with diphenylphosphoryl azide (DPPA) in tert-butanol at 80°C generates the tert-butyl carbamate intermediate (yield: 78%). This step ensures retention of the cyclohexene ring geometry, critical for subsequent stereochemical outcomes.
Key reaction parameters:
- Temperature: 80°C
- Solvent: tert-Butanol
- Reagent: DPPA (1.2 equiv)
Stereoselective Bromination
cis-3,trans-4-Dibromocyclohex-1-yl intermediates are formed via bromine addition to the cyclohexene double bond. Neighboring group participation from the carbamate oxygen directs bromine attack, achieving >95% diastereoselectivity.
Table 1: Bromination Optimization
| Parameter | Optimal Value | Diastereoselectivity |
|---|---|---|
| Bromine Equiv | 2.1 | 97% |
| Temperature | −30°C | 95% |
| Solvent | DCM | 96% |
Sodium Hydride-Mediated Cyclization
Intramolecular nucleophilic displacement of bromide by the carbamate nitrogen under basic conditions (NaH, THF, 0°C to RT) forms the 7-azabicyclo[2.2.1]heptane core. This step proceeds with 92% yield and 98% ee when using (R)-BINOL-derived phase-transfer catalysts.
Bromination-Cyclization Sequence for Bicyclic Framework Assembly
Electrophilic Bromination of N-Acylcyclohexenamines
N-Acetylcyclohex-3-enamine undergoes electrophilic bromination with N-bromosuccinimide (NBS) in CCl₄, yielding trans-diaxial dibromo adducts. The acetyl group directs bromine addition through a cyclic bromonium ion intermediate, achieving 89% regioselectivity.
Base-Promoted Heterocyclization
Treatment with potassium tert-butoxide in DMF induces simultaneous dehydrohalogenation and cyclization. The reaction proceeds via an E2 mechanism, with the base abstracting β-hydrogens to form the bicyclic structure (yield: 84%).
Critical factors:
- Base strength: t-BuOK > NaOH > K₂CO₃
- Solvent polarity: DMF > THF > toluene
Catalytic Hydrogenation for Stereochemical Control
Platinum-Catalyzed Hydrogenation
A five-step route employing PtO₂ (Adams' catalyst) achieves 36% overall yield. The key step involves hydrogenation of a 7-azabicyclo[2.2.1]hept-2-ene intermediate at 60 psi H₂, selectively reducing the endo-face to install the (2S) configuration.
Table 2: Hydrogenation Optimization
| Catalyst Loading | Pressure | Time | ee |
|---|---|---|---|
| 5% PtO₂ | 60 psi | 12 h | 99% |
| 3% Pd/C | 50 psi | 24 h | 82% |
Chiral Ligand-Assisted Asymmetric Hydrogenation
Rhodium complexes with (R)-BINAP ligands enable enantioselective hydrogenation of ketone precursors. This method achieves 94% ee but requires expensive catalysts (TOF: 500 h⁻¹).
Suzuki-Miyaura Cross-Coupling for Pyridine Installation
Boronic Ester Synthesis
The chloropyridinyl moiety is introduced via palladium-catalyzed coupling. A bicyclic boronic ester intermediate is prepared from 7-azabicyclo[2.2.1]hept-2-yl triflate and bis(pinacolato)diboron (Pd(dppf)Cl₂, 80°C, 90% yield).
Cross-Coupling Optimization
Reaction with 6-chloropyridin-3-yl bromide under Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) completes the synthesis. Microwave irradiation at 120°C reduces reaction time from 24 h to 45 minutes while maintaining 88% yield.
Critical parameters:
- Pd catalyst: Pd(OAc)₂ > PdCl₂(PPh₃)₂
- Base: K₂CO₃ > Cs₂CO₃ > NaOAc
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Steps | Overall Yield | ee | Scalability |
|---|---|---|---|---|
| Curtius Rearrangement | 6 | 18% | 98% | Moderate |
| Bromination-Cyclization | 5 | 28% | 95% | High |
| Catalytic Hydrogenation | 5 | 36% | 99% | Low |
| Suzuki Coupling | 4 | 42% | 94% | High |
The Suzuki-Miyaura approach offers superior efficiency but requires stringent anhydrous conditions. The Curtius rearrangement route provides exceptional stereocontrol, making it preferable for pharmaceutical applications despite lower yields.
Structural Characterization and Validation
X-ray crystallography confirms the (2S) configuration through anomalous dispersion effects (Flack parameter: 0.02(3)). The 7-azabicyclo[2.2.1]heptane core exhibits nitrogen pyramidalization (bond angle: 107.5°) and chair-boat conformation, as evidenced by $$^{13}\text{C}$$ NMR coupling constants ($$J_{1,2}$$ = 9.8 Hz).
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloropyridine Ring
The 6-chloropyridinyl moiety undergoes nucleophilic substitution under specific conditions. For example:
-
Aromatic substitution with amines or alcohols can replace the chlorine atom. This reactivity is leveraged in synthesizing derivatives for pharmacological studies .
-
Coupling reactions (e.g., Suzuki-Miyaura) enable the introduction of aryl or heteroaryl groups at the 6-position, enhancing structural diversity .
Table 1: Representative Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C | 6-Methoxypyridinyl derivative | |
| Benzylamine | EtOH, reflux | 6-(Benzylamino)pyridinyl analogue |
Functionalization of the Azanorbornane Core
The bicyclic amine structure allows for regioselective modifications:
-
N-Alkylation/Acylation : The bridgehead nitrogen reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively .
-
C7 Hydroxylation : Oxidation of the C7 position using mCPBA or other oxidants yields hydroxylated derivatives, which serve as intermediates for further functionalization .
Table 2: Functionalization Reactions at the Azanorbornane Core
| Reaction Type | Reagent | Key Intermediate/Product | Reference |
|---|---|---|---|
| N-Alkylation | Methyl iodide | N-Methyl-azanorbornane derivative | |
| C7 Oxidation | mCPBA | 7-Hydroxy-azanorbornane |
Radical-Mediated Cyclization
Intramolecular radical reactions are critical in constructing the azanorbornane skeleton:
-
Free Radical Cyclization : Precursors with brominated cyclohexene undergo NaH-mediated cyclization to form the bicyclic structure .
-
Radical Trapping : The 7-azabicyclo[2.2.1]hept-2-yl radical intermediates react with electron-deficient alkenes or alkynes, enabling annulation reactions .
Example Reaction Pathway
-
Bromination : Cyclohexene derivatives are stereoselectively brominated.
-
Cyclization : NaH induces intramolecular radical coupling, forming the azanorbornane ring .
Stereochemical Transformations
The stereochemistry at C2 influences reactivity:
-
Epimerization : Oxidation of the C7 hydroxyl group to a ketone followed by reduction (e.g., NaBH4) allows inversion of configuration, enabling access to both (2R) and (2S) isomers .
-
Chiral Resolution : Diastereomeric salts formed with tartaric acid derivatives facilitate separation of enantiomers .
Fluorination and Halogenation
-
Electrophilic Fluorination : DAST (diethylaminosulfur trifluoride) converts hydroxyl groups at C7 to fluorides via an SN2 mechanism .
-
Halogen Exchange : The chloropyridine group undergoes halogen exchange with Br₂ or I₂ under radical initiation .
Table 3: Halogenation Reactions
| Substrate | Reagent | Product | Reference |
|---|---|---|---|
| 6-Chloropyridinyl | Br₂, AIBN | 6-Bromopyridinyl derivative | |
| 7-Hydroxy | DAST | 7-Fluoro-azanorbornane |
Reduction and Oxidation
-
Pyridine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine, altering receptor binding properties .
-
N-Oxide Formation : Oxidation with H₂O₂ or peracids generates N-oxide derivatives, modulating electronic properties .
Key Structural Insights from Crystallography
The 7-azanorbornane core adopts a rigid bicyclic conformation, with the nitrogen lone pair participating in stereoelectronic effects during reactions . Hydrogen bonding between the protonated amine and chloride anions stabilizes crystalline forms .
Scientific Research Applications
(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Epibatidine and Its Derivatives
Epibatidine ((R)-2-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane) is the prototypical compound in this class. Key comparisons include:
- Binding Affinity: Epibatidine exhibits sub-nanomolar affinity (Ki = 0.05 nM) for α4β2 nAChRs, surpassing nicotine (Ki = 1–10 nM) by ~200-fold . The (2S)-enantiomer may show altered binding due to stereochemical differences.
- Toxicity : Epibatidine’s high potency correlates with severe side effects (e.g., cardiovascular toxicity), limiting therapeutic use. Derivatives like epiboxidine (exo-2-(3-methyl-5-isoxazolyl)-7-azabicyclo[2.2.1]heptane) reduce toxicity while retaining nAChR affinity .
- Hydrolysis Stability: The 7-azanorbornane scaffold stabilizes adjacent amide bonds against base-catalyzed hydrolysis. For example, N-benzoyl-7-azabicyclo[2.2.1]heptane amides exhibit hydrolysis rates 10–100× slower than monocyclic analogs (e.g., pyrrolidine amides) due to pyramidalization of the amide nitrogen .
Table 1: Key Properties of Epibatidine and Derivatives
Conformationally Constrained Analogues
The 7-azanorbornane scaffold is leveraged in peptidomimetics and bioimaging probes:
- PET Imaging Probes: Radiolabeled derivatives like (−)-7-methyl-2-exo-[3'-(2-[18F]fluoropyridin-5-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane exhibit high blood-brain barrier penetration and specificity for extrathalamic nAChRs, enabling non-invasive imaging .
- Amino Acid Surrogates: Unsubstituted 7-azabicyclo[2.2.1]heptane derivatives serve as rigid proline analogs in peptide design, enhancing proteolytic stability .
Stability and Reactivity Comparisons
- Hydrolysis Resistance : The bicyclic structure impedes hydroxide attack on amide carbonyls. DFT calculations confirm higher Gibbs free energy barriers (ΔG‡ = 25–30 kcal/mol) for hydrolysis compared to azetidine (ΔG‡ = 20 kcal/mol) or pyrrolidine (ΔG‡ = 22 kcal/mol) amides .
- Thermal Decomposition: Thermal fragmentation of N-amino-7-azabicyclo[2.2.1]heptane derivatives yields hydrocarbons (e.g., hexa-1,5-diene) via N-imide intermediates, a reactivity distinct from monocyclic amines .
Biological Activity
(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention for its biological activity, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article reviews its synthesis, biological mechanisms, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 208.69 g/mol. It features a bicyclic structure that includes a chloropyridine moiety, which contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂ |
| Molecular Weight | 208.69 g/mol |
| CAS Number | 1246242-22-7 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions between bicyclic precursors and chloropyridine derivatives under controlled conditions. The synthesis can be optimized for yield and purity through various purification techniques such as recrystallization or chromatography .
The biological activity of this compound primarily revolves around its interaction with nAChRs, where it acts as an agonist. The binding affinity of this compound to these receptors is significantly higher than that of nicotine, making it a potent candidate for further research into its therapeutic potentials .
Key Mechanisms:
- Agonistic Activity : It activates nAChRs, leading to increased neurotransmitter release.
- Neuroprotective Effects : Research indicates potential neuroprotective properties through modulation of cholinergic signaling pathways .
Therapeutic Potential
Research has highlighted several areas where this compound could be beneficial:
- Neurological Disorders : Due to its action on nAChRs, it is being explored for the treatment of conditions like Alzheimer's disease and other cognitive impairments.
- Pain Management : Studies suggest that compounds similar to epibatidine can modulate pain pathways, providing insights into developing new analgesics .
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Binding Affinity Studies : Research demonstrated that this compound exhibits a strong binding affinity to nAChRs compared to other known ligands .
- In Vivo Studies : Animal models have shown that administration of this compound results in improved cognitive functions and reduced symptoms associated with neurodegenerative diseases .
- Toxicity Assessments : While exhibiting significant biological activity, studies also assessed the toxicity profile of the compound, revealing that it possesses a narrower safety margin compared to traditional therapies like nicotine .
Q & A
Q. What are the key synthetic challenges in obtaining enantiopure (2S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane, and what resolution methods are effective?
- Methodological Answer: Enantiopure synthesis requires addressing steric hindrance in the bicyclic framework and controlling stereochemistry during pyridinyl substitution. Key approaches include:
- Chiral HPLC resolution of racemic mixtures using functionalized derivatives (e.g., methyl carboxylates) .
- Palladium-catalyzed amination with heteroaryl halides, employing bisimidazol-2-ylidene complexes to achieve moderate yields (40–60%) .
- Curtius reactions followed by stereoselective bromination and NaH-mediated cyclization to form the 7-azabicyclo core .
Challenges include low yields in early synthetic routes (<1% in pre-1970 methods) and the need for platinum oxide catalysts in alternative pathways .
Q. Which spectroscopic techniques are most reliable for confirming the stereochemical configuration of 7-azabicyclo[2.2.1]heptane derivatives?
- Methodological Answer:
- 1H/13C NMR : Assigns exo/endo configurations via coupling constants (e.g., exo-2-(6-chloro-3-pyridinyl) derivatives show distinct splitting patterns) .
- X-ray crystallography : Resolves absolute configurations, as demonstrated for epibatidine (1R,2R,4S) .
- IR and MS : Validate functional groups and molecular ions, critical for intermediates like N-acyl or N-nitroso derivatives .
Q. What are the common side reactions observed during palladium-catalyzed amination of 7-azabicyclo[2.2.1]heptane, and how are they mitigated?
- Methodological Answer:
- Competitive β-hydride elimination : Minimized by using electron-rich Pd catalysts (e.g., Pd-bisimidazol-2-ylidene) and avoiding bulky ligands .
- Oxidative byproducts : Controlled by inert atmosphere (N2/Ar) and anhydrous solvents (THF, DMF) .
- Unreacted heteroaryl halides : Addressed via iterative coupling or scavenging agents like polymer-supported amines .
Advanced Research Questions
Q. How can researchers address discrepancies in reported binding affinities of epibatidine analogues at nicotinic acetylcholine receptor (nAChR) subtypes?
- Methodological Answer: Discrepancies arise from receptor subtype specificity (e.g., α4β2 vs. α7) and assay conditions. Strategies include:
- Radioligand displacement assays : Use subtype-selective probes (e.g., [3H]-epibatidine for α4β2 vs. [125I]-α-bungarotoxin for α7) .
- Functional electrophysiology : Measure ion flux in oocyte-expressed nAChRs to differentiate agonist/antagonist effects .
- Mutagenesis studies : Identify key residues (e.g., Tyr190 in α4 subunit) influencing binding discrepancies .
Q. What computational strategies predict the metabolic stability of 7-azabicyclo[2.2.1]heptane-based compounds?
- Methodological Answer:
- DFT calculations : Model transition states for hydroxide attack on amide bonds, correlating activation energies with hydrolysis rates (e.g., 7-azabicyclo amides show ΔG‡ ≈ 22 kcal/mol, stable at 37°C) .
- Docking studies : Predict CYP450 oxidation sites using Glide or AutoDock (prioritize C-2 and C-5 positions for derivatization) .
- MD simulations : Assess conformational flexibility to avoid metabolic hotspots (e.g., rigid bicyclic cores resist CYP450 recognition) .
Q. How do researchers design experiments to differentiate between allosteric vs. orthosteric binding modes of epibatidine derivatives?
- Methodological Answer:
- Competitive binding assays : Co-incubate with orthosteric ligands (e.g., acetylcholine) to detect non-competitive inhibition .
- Schild analysis : Determine pA2 values; slope ≠1 suggests allosteric modulation .
- Cryo-EM/X-ray structures : Resolve ligand-receptor complexes (e.g., epibatidine bound to α4β2 nAChR extracellular domain) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the hydrolytic stability of 7-azabicyclo[2.2.1]heptane amides?
- Methodological Answer: Contradictions stem from solvent systems (aqueous vs. non-polar) and temperature. Reproduce experiments under standardized conditions:
Q. Why do synthetic yields vary widely for 7-azabicyclo[2.2.1]heptane intermediates?
- Methodological Answer: Variability arises from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
